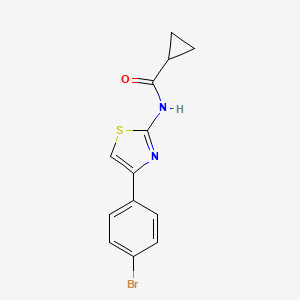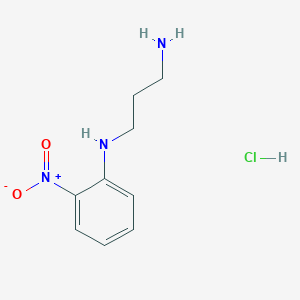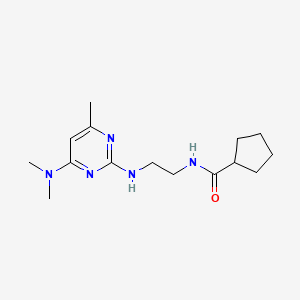
(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,6-Difluorophenyl)prop-2-EN-1-OL, commonly known as DFPE, is a chemical compound with a molecular formula of C9H8F2O. It is a chiral molecule with two enantiomers, (R)-DFPE and (S)-DFPE. DFPE has been found to have a variety of scientific research applications, including in the fields of organic chemistry, biochemistry, and pharmacology.
作用機序
DFPE is believed to exert its pharmacological effects through its interaction with estrogen receptors. It has been found to bind selectively to estrogen receptors in different tissues, producing different effects. In breast tissue, DFPE has been found to act as an estrogen receptor antagonist, blocking the effects of estrogen. In bone tissue, DFPE has been found to act as an estrogen receptor agonist, promoting bone growth and preventing osteoporosis.
Biochemical and Physiological Effects:
DFPE has been found to have a variety of biochemical and physiological effects. In addition to its effects on estrogen receptors, DFPE has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. DFPE has also been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
DFPE has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and its pharmacological properties make it a useful tool for studying estrogen receptors and their effects on different tissues. However, DFPE has some limitations in lab experiments. Its low solubility in water can make it difficult to work with, and its potential toxicity must be taken into account when designing experiments.
将来の方向性
There are several future directions for research on DFPE. One area of interest is its potential use as a treatment for osteoporosis. DFPE has been found to promote bone growth and prevent bone loss in animal models, and further research could explore its potential as a therapeutic agent for osteoporosis. Another area of interest is its potential use as a treatment for breast cancer. DFPE has been found to act as an estrogen receptor antagonist in breast tissue, and further research could explore its potential as a targeted therapy for breast cancer. Finally, further research could explore the potential of DFPE as a tool for studying the effects of estrogen receptors on different tissues and their role in disease.
合成法
DFPE can be synthesized through a variety of methods, including the reaction of 2,6-difluorophenylacetaldehyde with propargyl alcohol in the presence of a base catalyst. Other methods include the reaction of 2,6-difluorophenylacetylene with propargyl alcohol or the reduction of 2,6-difluorophenylpropiolic acid with a reducing agent such as lithium aluminum hydride.
科学的研究の応用
DFPE has been used in scientific research for its potential pharmacological properties. Studies have shown that DFPE can act as a selective estrogen receptor modulator (SERM), meaning it can selectively bind to estrogen receptors in different tissues and produce different effects. DFPE has also been found to have anti-inflammatory and anti-tumor properties.
特性
IUPAC Name |
(E)-3-(2,6-difluorophenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYHADCBPNZLEL-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)/C=C/CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

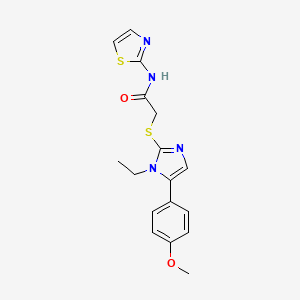
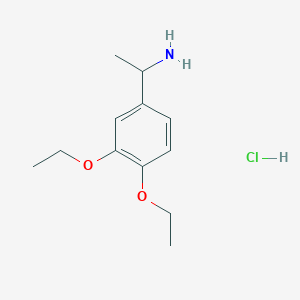

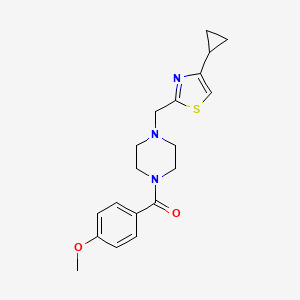
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
![N-(2,6-Dimethylphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2879156.png)

![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)
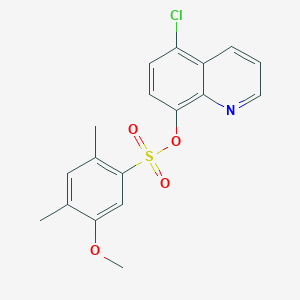
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2879168.png)
![Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2879169.png)
